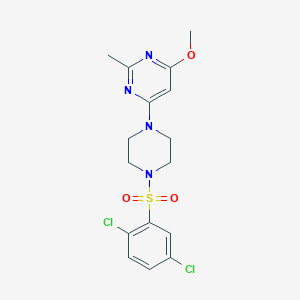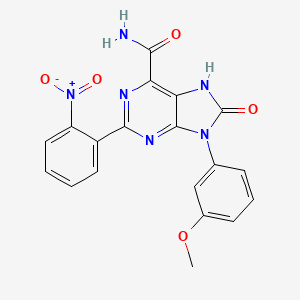
(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a chemical compound with the molecular formula C11H10N4O2S2 and a molecular weight of 318.35 g/mol. This compound belongs to the class of thiadiazoles, which are widely used in medicinal chemistry and materials science due to their versatile biological activities and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, or other suitable reagents in the presence of a base such as triethylamine . The reaction conditions often include moderate temperatures and inert atmospheres to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, particularly at the thiazole and thiadiazole rings
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reactions often require catalysts or specific solvents to proceed efficiently
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines .
Applications De Recherche Scientifique
(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties
Medicine: Explored as a candidate for drug development due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mécanisme D'action
The mechanism of action of (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit specific enzymes involved in cancer cell proliferation or disrupt microbial cell membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Thiadiazole derivatives: Known for their broad spectrum of biological activities, including antiviral, antibacterial, and anticancer properties.
Thiazole derivatives: Exhibiting diverse biological activities such as antioxidant, anti-inflammatory, and antimicrobial effects.
Uniqueness
(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone stands out due to its combined thiadiazole and thiazole moieties, which confer unique chemical and biological properties. This dual functionality enhances its potential as a versatile compound in various research and industrial applications.
Propriétés
IUPAC Name |
(4-methylthiadiazol-5-yl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S2/c1-6-8(18-13-12-6)9(15)14-4-7(5-14)16-10-11-2-3-17-10/h2-3,7H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFYDJDBJCXKIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CC(C2)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3Z)-3-{[(4-methoxyphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2804621.png)
![N'-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(prop-2-en-1-yl)ethanediamide](/img/structure/B2804624.png)


![3-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2804631.png)




![4-Fluoro-2-methylbenzo[d]oxazole](/img/structure/B2804639.png)




